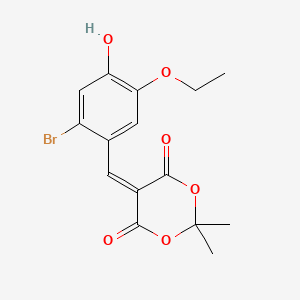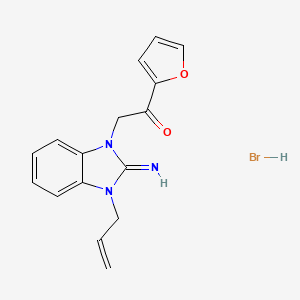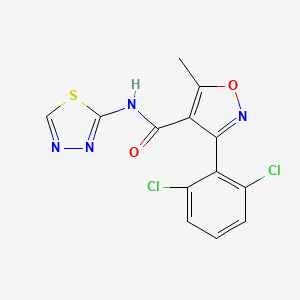![molecular formula C21H20N2O3 B6016792 2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione](/img/structure/B6016792.png)
2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and are commonly used in pharmaceutical and chemical research. The structure of this compound includes an isoindole-1,3-dione core, which is a significant moiety in various natural products and synthetic drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method includes the reaction of phthalic anhydride with 4-methylpiperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isoindole-1,3-dione derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps such as mixing, heating, and purification through techniques like recrystallization or chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can be further utilized in pharmaceutical synthesis .
Applications De Recherche Scientifique
2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phthalimide: A simpler isoindole-1,3-dione derivative with similar structural features.
N-Phenylphthalimide: Another derivative with a phenyl group attached to the nitrogen atom.
N-Methylphthalimide: Contains a methyl group attached to the nitrogen atom.
Uniqueness: 2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione is unique due to the presence of the 4-methylpiperidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
2-[3-(4-methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-9-11-22(12-10-14)19(24)15-5-4-6-16(13-15)23-20(25)17-7-2-3-8-18(17)21(23)26/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNLISWCNYVXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-cyclopropyl-N-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B6016721.png)
![ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-[(4-methylsulfanylphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B6016726.png)
![5-[(4-acetylphenoxy)methyl]-N-(2-hydroxy-2-phenylethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B6016727.png)
![2-methyl-5-({3-[(3-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)pyridine](/img/structure/B6016741.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6016748.png)
![methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate](/img/structure/B6016755.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N,N-bis(4-pyridinylmethyl)methanamine](/img/structure/B6016774.png)
![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6016782.png)

![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6016800.png)
![5-(4-ethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6016806.png)
![6-methyl-4-[4-(thiomorpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one](/img/structure/B6016812.png)

